molecular formula C13H21ClN2 B11724059 1-(4-Ethylbenzyl)piperazine hydrochloride

1-(4-Ethylbenzyl)piperazine hydrochloride

Cat. No.: B11724059
M. Wt: 240.77 g/mol
InChI Key: LNACVROTABIGQP-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-ethylphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-[(4-ethylphenyl)methyl]piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve more efficient and scalable processes. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of a microwave reactor to heat the reaction mixture, resulting in faster and more efficient synthesis of the desired compound .

Chemical Reactions Analysis

1-[(4-Ethylphenyl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]piperazine hydrochloride is primarily related to its interaction with biological targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H

InChI Key

LNACVROTABIGQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCNCC2.Cl

Origin of Product

United States

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